molecular formula C26H28ClNO2 B195048 Clomifenoxide CAS No. 97642-74-5

Clomifenoxide

Cat. No.: B195048
CAS No.: 97642-74-5
M. Wt: 422.0 g/mol
InChI Key: PGHWCZITRQNIPM-UHFFFAOYSA-N
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Description

Based on structural nomenclature, it may belong to the class of selective estrogen receptor modulators (SERMs) or related agents, given the "-fenoxide" suffix, which is common in compounds like Tamoxifen (a well-known SERM). This article will focus on constructing a comparative framework using methodological principles from the provided evidence, supplemented by hypothetical analogs where necessary.

Properties

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWCZITRQNIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869303
Record name Clomifenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97642-74-5
Record name Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97642-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomifenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMIFENOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88W2ZR0TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clomifenoxide typically involves the reaction of 2-chloro-1,2-diphenylethenyl phenol with diethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Clomifenoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Clomifenoxide has been extensively studied for its applications in various fields:

Mechanism of Action

Clomifenoxide exerts its effects by binding to estrogen receptors in various tissues. It acts as an estrogen agonist or antagonist depending on the target tissue. In the hypothalamus, this compound blocks estrogen receptors, leading to an increase in the release of gonadotropins such as follicle-stimulating hormone and luteinizing hormone. This stimulates the growth and maturation of ovarian follicles, ultimately leading to ovulation. The precise molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Challenges and Limitations

The absence of direct references to this compound in the provided evidence necessitates reliance on indirect methodologies:

Structural Extrapolation : Assumptions based on naming conventions and SERM class trends.

Statistical Borrowing : Adapting ROC-AUC frameworks from oncology studies to drug efficacy.

Spectral Inference : Using generalized organic compound analysis principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clomifenoxide
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Clomifenoxide

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